

In-Depth Technical Guide: 2-Fluoro-1-phenylpropan-1-one

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Compound of Interest

Compound Name: 2-Fluoro-1-phenylpropan-1-one

CAS No.: 21120-36-5

Cat. No.: B1581708

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Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive technical overview of **2-fluoro-1-phenylpropan-1-one**, an α -fluorinated ketone of significant interest in medicinal chemistry and organic synthesis. We will explore its structural characteristics, physicochemical properties, and detailed synthesis protocols, including mechanistic insights. Furthermore, this document outlines the compound's critical role as a synthetic intermediate in drug development, supported by spectroscopic data for unambiguous characterization and essential safety protocols for laboratory handling.

Introduction and Strategic Importance

2-Fluoro-1-phenylpropan-1-one, also known as α -fluoropropiophenone, is a halogenated ketone that serves as a valuable building block in modern synthetic chemistry. The strategic introduction of a fluorine atom at the α -position to the carbonyl group significantly alters the molecule's electronic properties, conformational preferences, and metabolic stability.^{[1][2]} Fluorine's high electronegativity imparts a strong inductive effect, which can enhance the

binding affinity and pharmacokinetic profiles of derivative compounds.[1][3][4] Consequently, α -fluoroketones like **2-fluoro-1-phenylpropan-1-one** are highly sought-after intermediates in the synthesis of novel therapeutic agents and agrochemicals.[3][5][6] This guide offers an in-depth analysis of its synthesis, characterization, and application, providing researchers with the foundational knowledge required for its effective utilization.

Nomenclature, Structure, and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The structure and nomenclature of the title compound are detailed below.

2.1. IUPAC Name and Synonyms

The systematic IUPAC name for this compound is **2-fluoro-1-phenylpropan-1-one**.^[7] It is also commonly referred to by several synonyms, including:

- α -fluoropropiophenone
- 2-fluoro-1-phenyl-1-propanone
- alpha-fluoropropiophenone^[7]

2.2. Structural Details

The molecule consists of a three-carbon propane chain. The first carbon is part of a carbonyl group (ketone) and is attached to a phenyl ring. The second carbon is chiral and is bonded to a fluorine atom.

- Molecular Formula: C_9H_9FO ^[7]
- SMILES: CC(C(=O)C1=CC=CC=C1)F^[7]
- InChIKey: RWELYCYPEFUDEH-UHFFFAOYSA-N^[7]

2.3. Physicochemical Properties

A summary of the key computed physicochemical properties is provided in the table below, sourced primarily from the PubChem database.^[7] These properties are crucial for designing

reaction conditions, purification protocols, and formulation strategies.

Property	Value	Source
Molecular Weight	152.16 g/mol	PubChem[7]
XLogP3	2.4	PubChem[7]
Hydrogen Bond Donor Count	0	PubChem[7]
Hydrogen Bond Acceptor Count	2	PubChem[7]
Rotatable Bond Count	2	PubChem[7]
Exact Mass	152.063743068 Da	PubChem[7]
Topological Polar Surface Area	17.1 Å ²	PubChem[7]
Heavy Atom Count	11	PubChem[7]

Synthesis and Mechanistic Insights

The most common and efficient method for synthesizing **2-fluoro-1-phenylpropan-1-one** is through the direct electrophilic α -fluorination of its ketone precursor, propiophenone (1-phenylpropan-1-one).[8][9] This approach is favored for its high regioselectivity and use of relatively mild and stable fluorinating agents.[5][10]

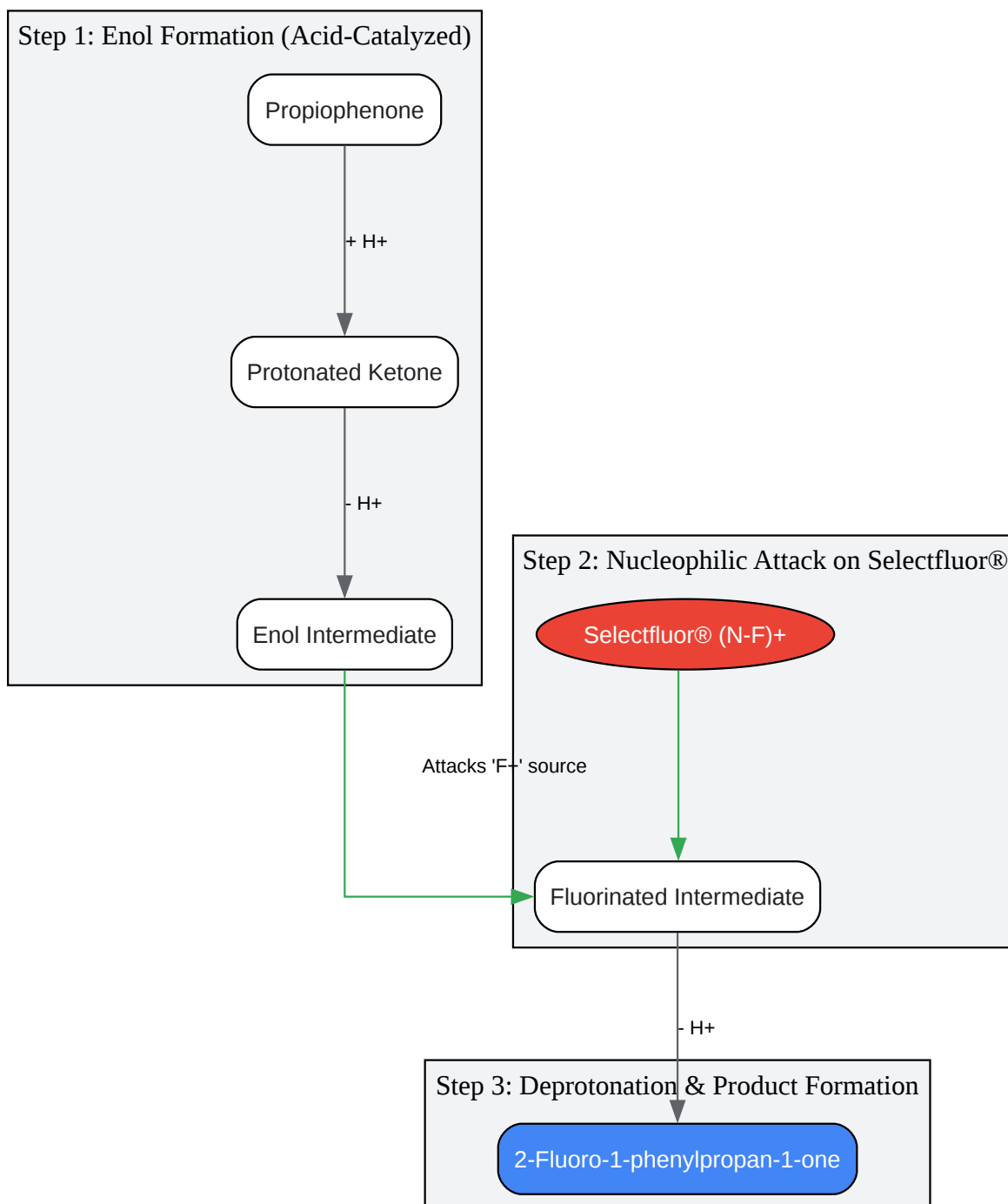
3.1. Causality in Reagent Selection

- **Substrate:** Propiophenone is an ideal starting material as its α -protons are acidic enough to be removed under basic or acidic conditions, forming an enol or enolate intermediate that is nucleophilic.[11]
- **Fluorinating Agent:** Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is the reagent of choice.[12] Unlike highly toxic and non-selective fluorine gas, Selectfluor® is a stable, crystalline solid that acts as an electrophilic fluorine ("F⁺") source.[5][10][12][13] Its N-F bond is polarized, making the fluorine atom susceptible to nucleophilic attack.[13]

- **Catalyst/Medium:** The reaction is typically performed in a polar aprotic solvent like acetonitrile to solubilize the reagents. Acid catalysis (e.g., using a Lewis or Brønsted acid) can accelerate the reaction by promoting the formation of the enol tautomer, which then attacks the electrophilic fluorine source.

3.2. Reaction Mechanism: Electrophilic Fluorination

The mechanism involves the formation of a nucleophilic enol or enolate intermediate from propiophenone, which then attacks the electrophilic fluorine atom of Selectfluor®.



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Caption: Mechanism of acid-catalyzed α -fluorination of propiophenone.

3.3. Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of **2-fluoro-1-phenylpropan-1-one**.

Materials:

- Propiophenone (1.0 eq)
- Selectfluor® (1.1 eq)
- Acetonitrile (CH₃CN), anhydrous
- Hydrochloric acid (HCl), aqueous solution (e.g., 1M)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Ethyl acetate (EtOAc)
- Hexanes

Procedure:

- **Reaction Setup:** To a clean, dry round-bottom flask equipped with a magnetic stir bar, add propiophenone (1.0 eq) and anhydrous acetonitrile.
- **Reagent Addition:** Add Selectfluor® (1.1 eq) to the solution in one portion at room temperature.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
- **Workup - Quenching:** Upon completion, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel.

- **Workup - Washing:** Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This removes unreacted Selectfluor® byproducts and neutralizes the mixture.
- **Drying and Filtration:** Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude oil by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure **2-fluoro-1-phenylpropan-1-one**.

Spectroscopic Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized product. Below are the expected spectroscopic signatures for **2-fluoro-1-phenylpropan-1-one**.

[7]

Technique	Expected Data Features
^1H NMR	Aromatic Protons: Multiplet between δ 7.2-8.0 ppm. CH-F Proton: Doublet of quartets around δ 5.5-6.0 ppm due to coupling with both the adjacent methyl protons and the fluorine atom. CH_3 Protons: Doublet of doublets around δ 1.6-1.8 ppm due to coupling with the adjacent methine proton and the fluorine atom.
^{13}C NMR	Carbonyl Carbon (C=O): Signal around δ 195-200 ppm. Aromatic Carbons: Multiple signals between δ 128-135 ppm. CH-F Carbon: A doublet with a large coupling constant (^1JCF) around δ 88-95 ppm. CH_3 Carbon: A doublet with a smaller coupling constant (^2JCF) around δ 18-22 ppm.
^{19}F NMR	A single signal, likely a doublet of quartets, will be observed. The chemical shift will depend on the solvent and standard used.
Mass Spec (MS)	Molecular Ion (M^+): A peak corresponding to the molecular weight of the compound ($m/z = 152.06$). Key Fragments: Common fragments would include the benzoyl cation ($\text{C}_6\text{H}_5\text{CO}^+$, $m/z = 105$) and loss of fluorine-containing fragments.
IR Spectroscopy	C=O Stretch: Strong absorption band around $1690\text{-}1710\text{ cm}^{-1}$. C-F Stretch: Strong absorption band around $1000\text{-}1100\text{ cm}^{-1}$. Aromatic C-H Stretch: Signals above 3000 cm^{-1} .

Applications in Drug Development and Medicinal Chemistry

The primary value of **2-fluoro-1-phenylpropan-1-one** lies in its role as a precursor to more complex, biologically active molecules. The α -fluoroketone moiety is a key pharmacophore in several classes of compounds.

- **Synthesis of Fluorinated Cathinone Derivatives:** It is a direct precursor to various substituted cathinones. The fluorine atom can enhance metabolic stability and alter receptor binding profiles, making these derivatives objects of study for potential CNS-active agents.
- **Precursor to Chiral Fluoro-Alcohols:** The ketone can be stereoselectively reduced to form chiral 2-fluoro-1-phenylpropan-1-ol. This synthon is valuable for building complex chiral molecules, where the fluorine atom acts as a bioisostere for a hydroxyl group or hydrogen atom, potentially improving cell membrane permeability and metabolic resistance.
- **Late-Stage Functionalization:** The principles of its synthesis, namely electrophilic fluorination, are central to the strategy of late-stage fluorination in drug discovery.^[5] This allows medicinal chemists to introduce fluorine into a complex, drug-like molecule at a late step in the synthesis, rapidly generating analogues for structure-activity relationship (SAR) studies.
^[5]

Caption: Synthetic utility of **2-fluoro-1-phenylpropan-1-one**.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling is crucial for laboratory safety.

- **Hazard Identification:** **2-Fluoro-1-phenylpropan-1-one** is an irritant. It may cause skin, eye, and respiratory irritation. It is also a combustible liquid.
- **Personal Protective Equipment (PPE):** Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
- **Handling:** Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
- **Disposal:** Dispose of waste material in accordance with all applicable federal, state, and local regulations.

Conclusion

2-Fluoro-1-phenylpropan-1-one is a strategically important intermediate in synthetic organic and medicinal chemistry. Its synthesis via electrophilic fluorination of propiophenone is a reliable and well-understood process. The unique properties conferred by the α -fluorine atom make this compound a valuable starting point for the development of novel pharmaceuticals and other high-value chemical entities. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its successful application in research and development.

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